molecular formula C9H9FO B3048017 1-Fluoro-3-phenylpropan-2-one CAS No. 1524-06-7

1-Fluoro-3-phenylpropan-2-one

Cat. No.: B3048017
CAS No.: 1524-06-7
M. Wt: 152.16 g/mol
InChI Key: DORVUDHGAXTKRQ-UHFFFAOYSA-N
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Description

1-Fluoro-3-phenylpropan-2-one is an organic compound with the chemical formula C9H9FO It is a fluorinated derivative of phenylacetone, characterized by the presence of a fluorine atom attached to the carbon chain

Preparation Methods

The synthesis of 1-Fluoro-3-phenylpropan-2-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of benzene with 3-fluoropropionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and typically requires refluxing the mixture to ensure complete reaction. Another method involves the fluorination of 3-phenylpropan-2-one using a fluorinating agent like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.

Chemical Reactions Analysis

1-Fluoro-3-phenylpropan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 1-fluoro-3-phenylpropanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield 1-fluoro-3-phenylpropan-2-ol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom in the compound can be substituted with other nucleophiles, such as hydroxide ions, to form 3-phenylpropan-2-one.

Scientific Research Applications

1-Fluoro-3-phenylpropan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its effects on enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of fluorinated drugs, which often exhibit enhanced metabolic stability and bioavailability.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Fluoro-3-phenylpropan-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the fluorine atom can influence the compound’s binding affinity and selectivity, leading to altered biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-Fluoro-3-phenylpropan-2-one can be compared with other similar compounds, such as:

    Phenylacetone: Lacks the fluorine atom, resulting in different chemical reactivity and biological activity.

    3-Phenylpropan-2-one: Similar structure but without the fluorine atom, leading to differences in physical and chemical properties.

    1-Fluoro-2-phenylpropan-2-one: A positional isomer with the fluorine atom attached to a different carbon, resulting in distinct reactivity and applications.

Properties

IUPAC Name

1-fluoro-3-phenylpropan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO/c10-7-9(11)6-8-4-2-1-3-5-8/h1-5H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DORVUDHGAXTKRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)CF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40497359
Record name 1-Fluoro-3-phenylpropan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40497359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1524-06-7
Record name 1-Fluoro-3-phenylpropan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40497359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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